An In-depth Technical Guide to 1,8-Diisocyanatooctane: Properties, Synthesis, and Applications in Advanced Materials and Drug Delivery
An In-depth Technical Guide to 1,8-Diisocyanatooctane: Properties, Synthesis, and Applications in Advanced Materials and Drug Delivery
This guide provides a comprehensive technical overview of 1,8-diisocyanatooctane (ODI), a linear aliphatic diisocyanate. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the core chemical properties, molecular structure, synthesis methodologies, and key applications of ODI, with a particular focus on its role in the formulation of advanced polymers and drug delivery systems.
Introduction to 1,8-Diisocyanatooctane: A Versatile Aliphatic Building Block
1,8-Diisocyanatooctane, also known as octamethylene diisocyanate, is an organic compound characterized by two highly reactive isocyanate (-NCO) functional groups at the termini of an eight-carbon aliphatic chain.[1][2] This linear and flexible backbone distinguishes it from other common diisocyanates and imparts unique properties to the polymers derived from it. As an aliphatic diisocyanate, it offers superior resistance to UV degradation and weathering compared to its aromatic counterparts, making it a valuable monomer for durable coatings and outdoor applications.[3]
The isocyanate groups are highly susceptible to nucleophilic attack, readily reacting with compounds containing active hydrogen atoms, such as alcohols, amines, and water, to form urethane, urea, and carbamic acid linkages, respectively. This reactivity is the foundation of its primary use in the synthesis of polyurethanes and polyureas.[3]
Physicochemical and Structural Properties
A thorough understanding of the physical and chemical properties of 1,8-diisocyanatooctane is essential for its effective use in research and development.
| Property | Value |
| Molecular Formula | C₁₀H₁₆N₂O₂[4] |
| Molecular Weight | 196.25 g/mol [4] |
| CAS Number | 10124-86-4[4] |
| IUPAC Name | 1,8-diisocyanatooctane[4] |
| Synonyms | Octamethylene diisocyanate[4] |
| Appearance | Liquid[5] |
| Boiling Point | 156 °C at 15 mmHg |
| Density | 1.007 g/mL at 25 °C |
| Refractive Index | n20/D 1.455 |
Molecular Structure
The structure of 1,8-diisocyanatooctane consists of a flexible eight-carbon chain separating two terminal isocyanate groups. This linearity and the length of the alkyl chain are key determinants of the properties of the resulting polymers, imparting greater flexibility and chain mobility compared to shorter-chain diisocyanates like hexamethylene diisocyanate (HDI).[3]
Caption: Molecular structure of 1,8-diisocyanatooctane.
Synthesis of 1,8-Diisocyanatooctane
The synthesis of 1,8-diisocyanatooctane can be achieved through various routes, with traditional methods relying on the use of phosgene and more modern approaches focusing on phosgene-free alternatives to enhance safety and environmental compatibility.
Traditional Phosgenation Route
The conventional industrial synthesis of aliphatic diisocyanates involves the reaction of the corresponding diamine with phosgene.[6] This method, while efficient, involves the use of highly toxic phosgene gas, necessitating stringent safety precautions.
The synthesis of the precursor, 1,8-diaminooctane, is a critical first step. This can be achieved through several methods, including the catalytic hydrogenation of 1,6-dicyanohexane or the amination of 1,8-octanediol.[7][8] A method for synthesizing 1,8-diaminooctane from sebacic acid has also been reported.[9]
Phosgene-Free Synthesis Routes
Growing environmental and safety concerns have driven the development of phosgene-free methods for the synthesis of diisocyanates.[1] These "green" approaches offer safer alternatives to traditional phosgenation.
One promising phosgene-free route involves the thermal decomposition of biscarbamates, which can be prepared from the corresponding diamine and a carbonate, such as diphenyl carbonate.[10] This two-stage, one-pot process has demonstrated high yields for various aliphatic diisocyanates.[10]
Another innovative approach utilizes flow chemistry for the safe and scalable preparation of diisocyanates from naturally derived diacids.[1][11] This methodology broadens the potential for producing renewable diisocyanates.[1]
Spectroscopic Characterization
The structural elucidation of 1,8-diisocyanatooctane and its derivatives is routinely performed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
NMR Spectroscopy
The ¹H and ¹³C NMR spectra of 1,8-diisocyanatooctane provide detailed information about its molecular structure.
-
¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the methylene (CH₂) groups of the octane backbone. The protons closest to the electron-withdrawing isocyanate groups will be shifted downfield.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the isocyanate group and the different methylene carbons in the aliphatic chain.[4]
FT-IR Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the characteristic functional groups in 1,8-diisocyanatooctane. The most prominent feature in the IR spectrum is the strong, sharp absorption band around 2270 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the isocyanate (-N=C=O) group.[12] This peak is particularly useful for monitoring the progress of reactions involving the consumption of the isocyanate groups, such as in polyurethane formation.[12]
Reactivity and Polymerization Kinetics
The two isocyanate groups of 1,8-diisocyanatooctane readily undergo polyaddition reactions with polyols to form polyurethanes.[3] The kinetics of this reaction are influenced by several factors, including the structure of the reactants, the presence of catalysts, and the reaction temperature.[3] Primary alcohols generally react faster with isocyanates than secondary alcohols due to less steric hindrance.[3]
The reaction between a diisocyanate and a diol proceeds in a stepwise manner, leading to the formation of long polymer chains. The rate of reaction can be significantly enhanced by the use of catalysts, such as dibutyltin dilaurate (DBTDL).
Applications in Advanced Materials and Drug Delivery
The unique combination of a flexible aliphatic backbone and reactive isocyanate groups makes 1,8-diisocyanatooctane a valuable monomer for a range of applications, from high-performance polymers to sophisticated drug delivery systems.
Polyurethane Synthesis
The primary application of 1,8-diisocyanatooctane is as a monomer in the synthesis of polyurethanes.[3] The long, flexible octamethylene chain imparts a high degree of elasticity and a lower glass transition temperature to the resulting polymer compared to polyurethanes synthesized from shorter-chain diisocyanates.[3] These flexible polyurethanes are suitable for applications such as elastomers, coatings, and adhesives.
Drug Delivery Systems
The biocompatibility and tunable biodegradability of polyurethanes make them attractive materials for drug delivery applications.[13] 1,8-Diisocyanatooctane can be used as a building block to create polyurethane-based nanoparticles for the encapsulation and controlled release of therapeutic agents.[14][15]
The synthesis of polyurethane nanoparticles can be achieved through methods such as mini-emulsion, micro-emulsion, and interfacial polymerization.[14] These techniques allow for the incorporation of drugs and targeting ligands into the nanoparticle structure.[14] The use of aliphatic diisocyanates like 1,8-diisocyanatooctane in these formulations can lead to the development of flexible and biodegradable drug carriers.
Experimental Protocols
Synthesis of a Linear Polyurethane from 1,8-Diisocyanatooctane and a Polyol
This protocol describes a general one-shot method for the synthesis of a linear polyurethane.
Materials:
-
1,8-Diisocyanatooctane (ODI)
-
Poly(tetramethylene ether) glycol (PTMEG, Mn = 2000 g/mol )
-
1,4-Butanediol (BDO)
-
Dibutyltin dilaurate (DBTDL)
-
Anhydrous toluene
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add the desired amount of PTMEG and BDO.
-
Heat the mixture to 80°C under vacuum for 2 hours to remove any moisture.
-
Cool the mixture to 60°C and add the catalyst, DBTDL (e.g., 0.1 wt% of the total reactants), under a nitrogen atmosphere.
-
Slowly add the stoichiometric amount of 1,8-diisocyanatooctane to the mixture with vigorous stirring.
-
Continue the reaction at 80°C for 4-6 hours until the desired viscosity is reached.
-
The resulting polyurethane can be purified by precipitation in a non-solvent such as methanol, followed by drying under vacuum.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1,8-DIISOCYANATOOCTANE CAS#: 10124-86-4 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. 1,8-Diisocyanatooctane | C10H16N2O2 | CID 2733321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,8-DIISOCYANATOOCTANE | 10124-86-4 [chemicalbook.com]
- 6. Production of Aliphatic Isocyanates [ebrary.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1,8-Diaminooctane synthesis - chemicalbook [chemicalbook.com]
- 9. CN102276477A - Preparation method of 1,8-diamino-octane - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. osti.gov [osti.gov]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. Polyurethane-based drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The state-of-art polyurethane nanoparticles for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The state-of-art polyurethane nanoparticles for drug delivery applications [frontiersin.org]
